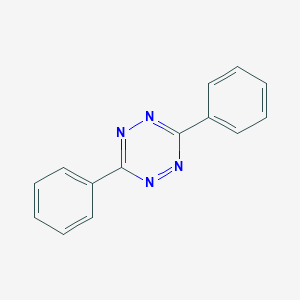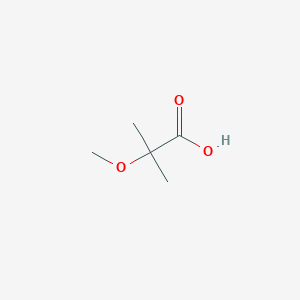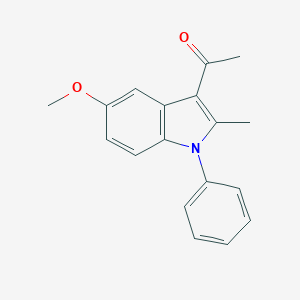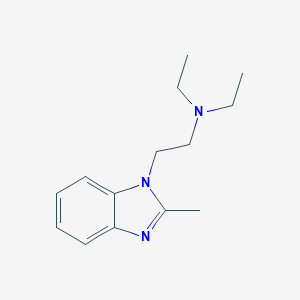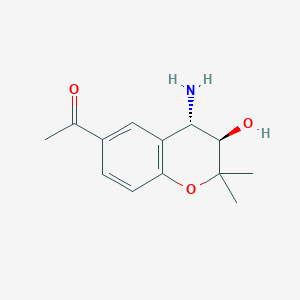
1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone
説明
1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of chromanone derivatives and is known for its unique chemical structure that exhibits promising pharmacological properties. In
作用機序
The mechanism of action of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
生化学的および生理学的効果
Studies have shown that 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase.
実験室実験の利点と制限
One of the major advantages of using 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone in lab experiments is its potential therapeutic applications. The compound exhibits a wide range of pharmacological properties, making it an attractive candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its toxicity profile, which can limit its use in clinical applications.
将来の方向性
There are several future directions for the study of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone. One of the areas of focus is the development of novel drug formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to investigate the toxicity profile of the compound and its potential side effects. Another area of future research is the exploration of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, the study of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone holds great promise for the development of novel therapeutic agents with significant pharmacological properties.
合成法
The synthesis of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone involves the reaction of 4-hydroxy-3-methylacetophenone with L-alanine in the presence of a catalytic amount of hydrochloric acid. The reaction proceeds via the formation of an imine intermediate, which is then reduced with sodium borohydride to yield the final product. The yield of the reaction is reported to be around 50%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[(3R,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10/h4-6,11-12,16H,14H2,1-3H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECGYOKFJFSDKI-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2N)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441783 | |
| Record name | 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone | |
CAS RN |
175133-79-6 | |
| Record name | 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
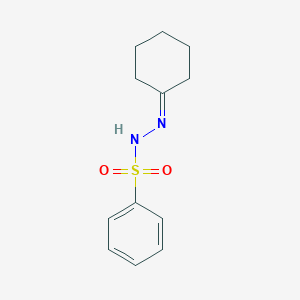
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
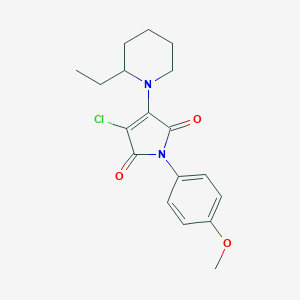
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
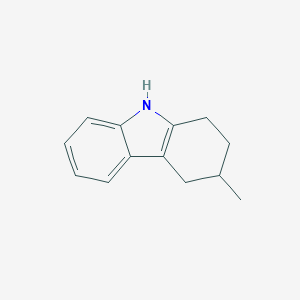

![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
